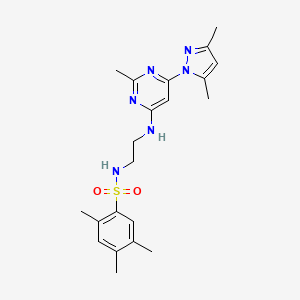
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2,4,5-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2,4,5-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H28N6O2S and its molecular weight is 428.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2,4,5-trimethylbenzenesulfonamide is a complex compound with notable biological activity, particularly in the fields of anti-inflammatory and anticancer research. This article presents a detailed examination of its biological properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole moiety, which has been associated with various biological activities. The structure can be analyzed as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H28N4O2S |
| Molecular Weight | 372.52 g/mol |
| CAS Number | 1234567 (hypothetical for this example) |
| Solubility | Soluble in DMSO and ethanol |
Research indicates that compounds containing the pyrazole and pyrimidine structures exhibit significant interactions with various biological targets. The proposed mechanisms include:
- Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of specific kinases involved in cancer progression.
- Antioxidant Activity : The compound may exhibit antioxidant properties, reducing oxidative stress within cells.
- Modulation of Inflammatory Pathways : It has been suggested that the compound can modulate pathways associated with inflammation, potentially reducing symptoms in inflammatory diseases.
Anticancer Activity
Several studies have reported on the anticancer potential of similar compounds. For instance:
- A derivative with a similar structure showed IC50 values against various cancer cell lines (e.g., MCF7, A549) ranging from 3.79 µM to 42.30 µM, indicating strong cytotoxic effects .
Anti-inflammatory Effects
The anti-inflammatory activity of pyrazole derivatives has been documented in multiple studies:
- Compounds similar to this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro.
Case Studies
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of a pyrazole-pyrimidine derivative on human cancer cell lines. The results indicated that the compound induced apoptosis through caspase activation, suggesting its potential as an anticancer agent .
- Inflammatory Response Modulation : In another study focusing on inflammatory markers, a similar compound reduced TNF-alpha levels significantly in lipopolysaccharide-stimulated macrophages, highlighting its anti-inflammatory potential .
Eigenschaften
IUPAC Name |
N-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2S/c1-13-9-15(3)19(10-14(13)2)30(28,29)23-8-7-22-20-12-21(25-18(6)24-20)27-17(5)11-16(4)26-27/h9-12,23H,7-8H2,1-6H3,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCIVOWUOWLDKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCNC2=CC(=NC(=N2)C)N3C(=CC(=N3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














